

Flt3-IN-28 supplier and purchasing information

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Compound of Interest		
Compound Name:	Flt3-IN-28	
Cat. No.:	B15569361	Get Quote

Flt3-IN-28: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Flt3-IN-28**, a potent and orally active inhibitor of FMS-like tyrosine kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of this compound.

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), making it a key therapeutic target. **Flt3-IN-28** is a novel pyridine-based derivative that has demonstrated potent inhibitory activity against FLT3, particularly the internal tandem duplication (ITD) mutation, which is associated with a poor prognosis in AML patients.

Supplier and Purchasing Information

Flt3-IN-28 is available from various chemical suppliers for research purposes. The following table summarizes the purchasing information from a key supplier.



Supplier	Catalog Number	Product Name	Purity	Available Quantities
MedChemExpres s	HY-170576	Flt3-IN-28	>98%	1 mg, 5 mg, 10 mg, 50 mg, 100 mg

Quantitative Data Summary

FIt3-IN-28 has been characterized by its potent and selective inhibitory activity against FLT3-ITD mutant cell lines. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Cellular Activity of Flt3-IN-28[1]

Cell Line	Genotype	IC50 (nM)
MV4-11	FLT3-ITD	130
MOLM-13	FLT3-ITD	65
MOLM-14	FLT3-ITD	220
BaF3-FLT3-ITD	-	85
BaF3-TEL-VEGFR2	-	290

Table 2: In Vivo Efficacy of Flt3-IN-28[1]

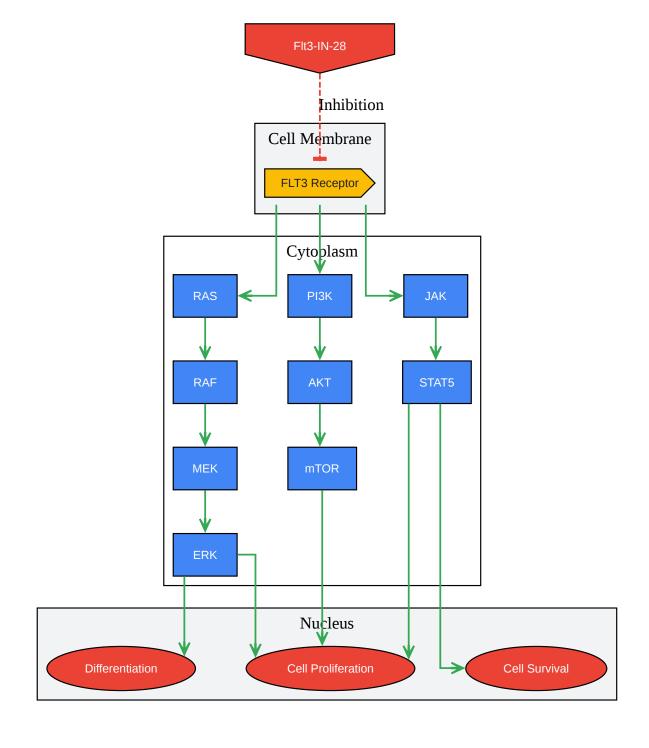
Parameter	Species	Value
Oral Bioavailability	SD Rats	19.2%

Signaling Pathways and Mechanism of Action

Flt3-IN-28 exerts its anti-leukemic effects by inhibiting the constitutive activation of the FLT3 receptor, which in turn downregulates downstream signaling pathways crucial for cell survival



and proliferation. The primary mechanism involves the inhibition of FLT3 autophosphorylation and the subsequent suppression of the STAT5 signaling cascade.[1]





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Caption: Simplified FLT3 signaling pathway and the inhibitory action of Flt3-IN-28.

Experimental Protocols

The following are representative protocols for key experiments used to characterize **Flt3-IN-28**. These are based on standard methodologies for evaluating FLT3 inhibitors and should be optimized for specific experimental conditions.

Cell Viability Assay (MTS Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of **Flt3-IN-28** in leukemic cell lines.

Materials:

- AML cell lines (e.g., MV4-11, MOLM-13)
- RPMI-1640 medium with 10% FBS
- Flt3-IN-28
- DMSO
- 96-well plates
- MTS reagent
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of culture medium.
- Prepare serial dilutions of Flt3-IN-28 in culture medium. The final DMSO concentration should not exceed 0.1%.



- Add 100 μL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO only).
- Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
- Add 20 μL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Western Blot Analysis of FLT3 and STAT5 Phosphorylation

This protocol is for assessing the effect of **Flt3-IN-28** on the phosphorylation status of FLT3 and its downstream target STAT5.

Materials:

- MOLM-13 cells
- Flt3-IN-28
- DMSO
- Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL substrate
- · Western blotting equipment

Procedure:

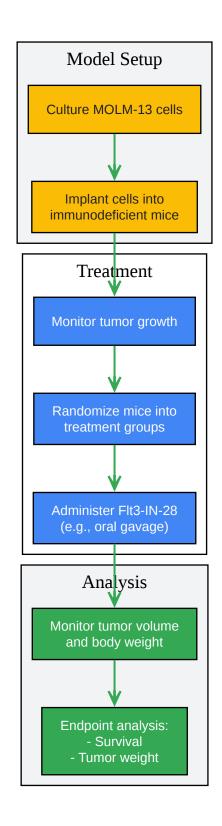


- Treat MOLM-13 cells with various concentrations of Flt3-IN-28 (and a DMSO control) for a specified time (e.g., 4 hours).
- Harvest cells and lyse them in ice-cold lysis buffer.
- Determine protein concentration using a BCA assay.
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of **Flt3-IN-28** in a mouse xenograft model.





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Caption: A representative experimental workflow for in vivo efficacy studies of Flt3-IN-28.



Procedure:

- MOLM-13 cells are implanted subcutaneously into immunodeficient mice (e.g., NSG mice).
- Once tumors are established, mice are randomized into treatment and vehicle control groups.
- Flt3-IN-28 is administered orally at various doses.
- Tumor volume and body weight are monitored regularly.
- The study endpoint may be a predetermined tumor volume or a defined time point, at which time survival and final tumor weight are assessed.

Conclusion

Flt3-IN-28 is a promising preclinical candidate for the treatment of FLT3-ITD positive AML. Its potent and selective inhibitory activity, coupled with oral bioavailability, warrants further investigation. This guide provides a foundational resource for researchers to design and execute studies to further elucidate the therapeutic potential of **Flt3-IN-28**.

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References

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